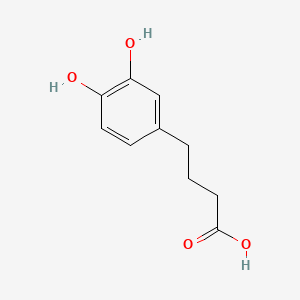

4-(3,4-Dihydroxyphenyl)butanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

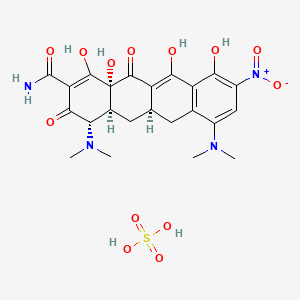

4-(3,4-Dihydroxyphenyl)butanoic acid, also known as 3,4-Dihydroxyphenylacetic acid (DOPAC), is a metabolite of the neurotransmitter dopamine . It has strong anti-oxidative activity and shows potential applications in food and pharmaceutical industries .

Synthesis Analysis

A biosynthetic pathway for 3,4-DHPA was designed by connecting 4-hydroxyphenylacetic acid (4-HPA) biosynthesis with its hydroxylation . The starting strain produced only 46 mg/L of 4-HPA in 48 hours. Enhancing the shikimate pathway increased the titer by 19-fold to 923 ± 57 mg/L .Molecular Structure Analysis

The molecular formula of 4-(3,4-Dihydroxyphenyl)butanoic acid is C10H13NO4 . Its molecular weight is 211.21 g/mol . The compound has a complex structure with several functional groups .Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(3,4-Dihydroxyphenyl)butanoic acid include a molecular weight of 211.21 g/mol . It has a hydrogen bond donor count of 4 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 4 .Applications De Recherche Scientifique

Synthesis and Antimicrobial Activity of Derivatives

Derivatives of 4-(3,4-Dihydroxyphenyl)butanoic acid, specifically those containing hydrazide, pyrrole, and chloroquinoxaline moieties, have been synthesized and shown to exhibit notable antimicrobial activity. The study found that certain synthesized compounds displayed significant antimicrobial properties against bacteria like Staphylococcus aureus and Mycobacterium luteum, as well as antifungal activities against fungi like Candida tenuis and Aspergillus niger. This indicates the potential of these compounds in developing new antimicrobial agents (Mickevičienė et al., 2015).

Isolation of Phenolic Compounds with Anti-inflammatory Properties

A study focusing on the leaves of Eucommia ulmoides Oliv. identified new phenolic compounds related to 4-(3,4-Dihydroxyphenyl)butanoic acid. These compounds demonstrated modest inhibitory effects on LPS-induced NO production in macrophage cells, which is a marker of inflammation. This research provides a basis for future studies into the anti-inflammatory effects of these compounds (Ren et al., 2021).

Applications in Chemical Synthesis and Structural Analysis

Organic Solvent-Free Synthesis Process

An efficient, organic solvent-free process was developed for the synthesis of 4-(4-hydroxyphenyl)butanoic acid, an important intermediate in the synthesis of certain compounds. This process, which involves the demethylation of 4-(4-methoxyphenyl)butanoic acid, presents a more environmentally friendly and potentially cost-effective method for industrial synthesis (Delhaye et al., 2006).

Biocatalytic Transesterification Reactions

In a study focusing on the selective acylation of hydroxyl groups, benzyl 3-hydroxy-2-(hydroxymethyl)-2-methylpropanoate was treated with acid anhydrides in the presence of a biocatalyst. This process demonstrated high selectivity and efficiency, yielding monoacylated products. The use of butanoic anhydride was particularly effective, showcasing the potential for selective and environmentally friendly biocatalytic processes in chemical synthesis (Kumar et al., 2015).

Safety And Hazards

Propriétés

IUPAC Name |

4-(3,4-dihydroxyphenyl)butanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O4/c11-8-5-4-7(6-9(8)12)2-1-3-10(13)14/h4-6,11-12H,1-3H2,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTMIBYIGJIUJRU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CCCC(=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3,4-Dihydroxyphenyl)butanoic acid | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Aminothieno[2,3-b][1,5]benzodiazepine-2-carboxaldehyde Hydrochloride](/img/structure/B589257.png)